6-Chloro-5-nitropyridine-3-sulfonamide
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Overview
Description
6-Chloro-5-nitropyridine-3-sulfonamide is an organic compound with the molecular formula C5H4ClN3O4S and a molecular weight of 237.62 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitropyridine-3-sulfonamide typically involves the nitration of 6-chloropyridine-3-sulfonamide. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 6-chloro-5-aminopyridine-3-sulfonamide.
Oxidation: Formation of 6-chloro-5-nitropyridine-3-sulfonic acid.
Scientific Research Applications
6-Chloro-5-nitropyridine-3-sulfonamide is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-nitropyridine-2-sulfonamide
- 5-Nitropyridine-3-sulfonamide
- 6-Chloro-3-nitropyridine-2-sulfonamide
Comparison
6-Chloro-5-nitropyridine-3-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
Molecular Formula |
C5H4ClN3O4S |
---|---|
Molecular Weight |
237.62 g/mol |
IUPAC Name |
6-chloro-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H4ClN3O4S/c6-5-4(9(10)11)1-3(2-8-5)14(7,12)13/h1-2H,(H2,7,12,13) |
InChI Key |
ODFHWRVVKLYNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N |
Origin of Product |
United States |
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